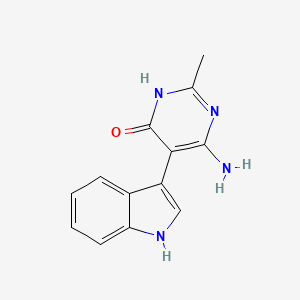

6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one

Description

Properties

CAS No. |

61934-39-2 |

|---|---|

Molecular Formula |

C13H12N4O |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

4-amino-5-(1H-indol-3-yl)-2-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H12N4O/c1-7-16-12(14)11(13(18)17-7)9-6-15-10-5-3-2-4-8(9)10/h2-6,15H,1H3,(H3,14,16,17,18) |

InChI Key |

HNHUDAJHOZUVPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)C2=CNC3=CC=CC=C32)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Pyrimidine derivatives are often modified at the 2-, 5-, and 6-positions to tune electronic properties. Key comparisons include:

Table 1: Substituent Effects on Charge Density and Reactivity

- Charge Density : In compound 13, the sulfur (S8) and oxygen (O7) atoms exhibit the highest negative charge densities, making them key chelation sites for metal ions or biomolecular interactions . The indole-substituted target compound likely shares similar charge localization due to its aromatic nitrogen.

- Dipole Moments : Compound 13 has a dipole moment of 8.586 D, attributed to its planar oxygen atom (O7), which enhances polarity and solubility compared to compound 16 (6.051 D) . The indole group in the target compound may further increase polarity through its electron-rich π-system.

Thermodynamic Stability

- Energy and Stability : Compound 13 has a lower energy (−132,805.565 kcal/mol) and higher stability than compound 16 (−123,990.259 kcal/mol), which is attributed to restricted rotation in compound 13 due to its rigid imidazole-thioxo framework . The indole group in the target compound may similarly restrict rotation, enhancing stability compared to flexible analogs like compound 15.

Biological Activity

6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.22 g/mol. The structure features a pyrimidine ring substituted with an amino group and an indole moiety, which are critical for its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study by Zhang et al. (2022) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest at the G1 phase. The mechanism involves the downregulation of cyclin D1 and upregulation of p21, suggesting a role in cell cycle regulation.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.8 | Cell cycle arrest |

Antimicrobial Activity

Additionally, the compound has shown antimicrobial activity against various pathogens. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

Enzyme Inhibition

The compound also acts as an inhibitor of certain enzymes, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. Inhibition studies revealed that this compound binds effectively to the active site of DHFR, leading to decreased enzyme activity and subsequent effects on cell proliferation.

Case Studies

A notable case study involved the use of this compound in combination therapy for treating resistant strains of cancer. The synergistic effects observed when combined with standard chemotherapeutic agents suggest potential for enhancing treatment efficacy while reducing side effects.

Q & A

Q. What are the established synthetic routes for 6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one, and what are their limitations?

The compound is typically synthesized via multi-component reactions involving indole derivatives and pyrimidine precursors. A common method uses 1H-indole-3-carbaldehyde, ketones, and guanidine nitrate in ethanol under reflux, yielding the target compound through cyclocondensation . Limitations include moderate yields (50–70%) due to competing side reactions and the need for acidic conditions to stabilize intermediates. Alternative routes, such as one-pot synthesis using catalysts like zinc ferrite, have been explored to improve efficiency but require optimization for reproducibility .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- ¹H NMR : Focus on aromatic proton signals in the δ 6.5–8.5 ppm range for indole and pyrimidine moieties. The NH₂ group typically appears as a broad singlet near δ 5.5–6.5 ppm .

- ¹³C NMR : Pyrimidine carbonyl carbons resonate at δ 160–170 ppm, while indole carbons appear at δ 110–140 ppm .

- IR : Stretching vibrations for NH₂ (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) are critical for confirming functional groups .

Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to resolve ambiguities in complex spectra .

Q. What in vitro biological assays are suitable for evaluating its antimicrobial activity?

Standard protocols include:

- Broth microdilution (MIC determination) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .

- Agar diffusion for antifungal activity against Aspergillus species .

- Positive controls : Use ciprofloxacin for bacteria and amphotericin B for fungi. Ensure solvent controls (e.g., DMSO ≤1%) to avoid false positives .

Advanced Research Questions

Q. How can reaction yields be improved in multi-component syntheses of this compound?

- Catalyst screening : Heterogeneous catalysts like Co₃O₄/NiO@GQD@SO₃H enhance regioselectivity and reduce reaction time by stabilizing intermediates .

- Solvent optimization : Ethanol-water mixtures (3:1 v/v) improve solubility of indole derivatives and reduce byproduct formation .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2–3 hours, achieving yields >80% in pilot studies .

Q. How should researchers address contradictions in spectral data for structural confirmation?

- Case study : Discrepancies in NH₂ proton signals (δ 5.5 vs. δ 6.5 ppm) may arise from tautomerism or solvent polarity. Use DMSO-d₆ to stabilize NH groups and 2D NMR (HSQC, HMBC) to confirm connectivity .

- X-ray crystallography : Resolve ambiguity via single-crystal analysis, as demonstrated for related pyrimidine-indole hybrids .

Q. What computational strategies are effective for predicting biological activity?

- Molecular docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., E. coli DNA gyrase, PDB: 7EL1). Prioritize compounds with binding energies <−7 kcal/mol .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with antimicrobial activity to guide derivative design .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposition occurs above 200°C, as shown by TGA. Store at 4°C in amber vials to prevent photodegradation .

- pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic (pH <3) or basic (pH >10) conditions. Monitor via HPLC for degradation products .

Data Contradiction Analysis

Q. How to reconcile conflicting antimicrobial activity data across studies?

- Methodological variability : Differences in inoculum size (10⁵ vs. 10⁶ CFU/mL) or incubation time (18 vs. 24 hours) can alter MIC values. Standardize protocols using CLSI guidelines .

- Strain specificity : Activity against S. aureus (MIC: 8 µg/mL) may not extend to methicillin-resistant strains (MRSA). Include diverse clinical isolates in assays .

Q. Why do some synthesized analogs show reduced activity despite structural similarity?

- Steric effects : Bulky substituents (e.g., naphthyl groups) may hinder binding to enzyme active sites. Use molecular dynamics simulations to assess conformational flexibility .

- Electronic effects : Electron-donating groups (e.g., −OCH₃) on the indole ring can reduce electrophilicity, diminishing interactions with microbial targets .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.